

L-tyrosyl-L-aspartic acid chemical properties

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Compound of Interest

Compound Name: *L-tyrosyl-L-aspartic acid*

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L-tyrosyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosyl-L-aspartic acid, a dipeptide composed of L-tyrosine and L-aspartic acid, has emerged as a significant biomolecule with regulatory functions, particularly within plant metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of **L-tyrosyl-L-aspartic acid**, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological role and associated signaling pathways. The information is curated to support researchers and professionals in the fields of biochemistry, drug development, and agricultural science.

Chemical Properties

L-tyrosyl-L-aspartic acid (Tyr-Asp) is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid through a peptide bond.^[1] Its chemical structure and properties are derived from the characteristics of its constituent amino acids.

Physicochemical Data

A summary of the key physicochemical properties of **L-tyrosyl-L-aspartic acid** is presented in Table 1. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₆	PubChem[1]
Molecular Weight	296.28 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid	PubChem[1]
Predicted Water Solubility	1.5 g/L	FooDB[2]
Predicted pKa (Strongest Acidic)	3	FooDB[2]
Predicted pKa (Strongest Basic)	8.48	FooDB[2]
Melting Point of L-Tyrosine	>300 °C (decomposes)	ChemicalBook[3]
Melting Point of L-Aspartic Acid	>300 °C (decomposes)	ChemBK[4]

Note: Experimental melting point data for the dipeptide is not readily available. The melting points of the constituent amino acids are provided for reference.

Experimental Protocols

Synthesis of L-tyrosyl-L-aspartic Acid

L-tyrosyl-L-aspartic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a commonly employed method.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

- **Resin Preparation:** Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM).
- **First Amino Acid Attachment:** Attach the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the swollen resin. This is typically done in the presence of a base such as diisopropylethylamine (DIEA).

- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached aspartic acid using a solution of piperidine in dimethylformamide (DMF).
- **Peptide Coupling:** Couple the next amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound aspartic acid. This step is facilitated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA.
- **Washing:** After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- **Cleavage and Deprotection:** Once the dipeptide is assembled on the resin, cleave it from the solid support and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
- **Precipitation and Isolation:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether to remove remaining scavengers. The resulting solid is the crude **L-tyrosyl-L-aspartic acid**.

Purification

The crude dipeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

- **Column:** Utilize a C18 stationary phase column suitable for peptide purification.
- **Mobile Phase:** A common mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
- **Gradient Elution:** Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

- Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm (due to the tyrosine residue).
- Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final purified **L-tyrosyl-L-aspartic acid** as a white powder.
[\[5\]](#)

Analysis

The purity and identity of the synthesized dipeptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Protocol: Analytical RP-HPLC

- Column: Employ an analytical C18 column.
- Mobile Phase and Gradient: Use a similar mobile phase system as in the purification step, but with a faster gradient.
- Detection: Monitor the absorbance at 214 nm and 280 nm. A single, sharp peak is indicative of a pure compound.

Protocol: Mass Spectrometry

- Technique: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the dipeptide.
- Expected Mass: The expected monoisotopic mass of **L-tyrosyl-L-aspartic acid** ($C_{13}H_{16}N_2O_6$) is approximately 296.10 Da.

Biological Activity and Signaling Pathway

Recent studies have revealed a significant regulatory role for **L-tyrosyl-L-aspartic acid** in plant metabolism, particularly in response to oxidative stress.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)

L-tyrosyl-L-aspartic acid has been identified as an inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPC).[6][8] This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect. The inhibition of GAPC by Tyr-Asp redirects the metabolic flux of glucose.[6][8]

Redirection of Glucose Metabolism to the Pentose Phosphate Pathway (PPP)

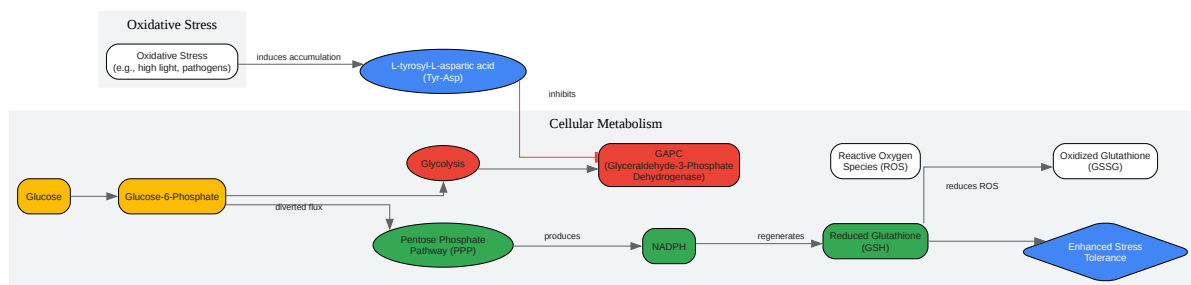
By inhibiting GAPC, **L-tyrosyl-L-aspartic acid** diverts glucose-6-phosphate from glycolysis into the pentose phosphate pathway (PPP).[6][8][9] The primary outcome of this metabolic shift is an increase in the production of NADPH.

Enhancement of Oxidative Stress Tolerance

The increased production of NADPH is crucial for regenerating the reduced form of glutathione (GSH), a key antioxidant.[7][9] This enhanced antioxidant capacity helps plants to mitigate the damaging effects of reactive oxygen species (ROS) and improves their tolerance to oxidative stress conditions.[6][7]

Signaling Pathway Diagram

The signaling pathway illustrating the action of **L-tyrosyl-L-aspartic acid** is depicted below.

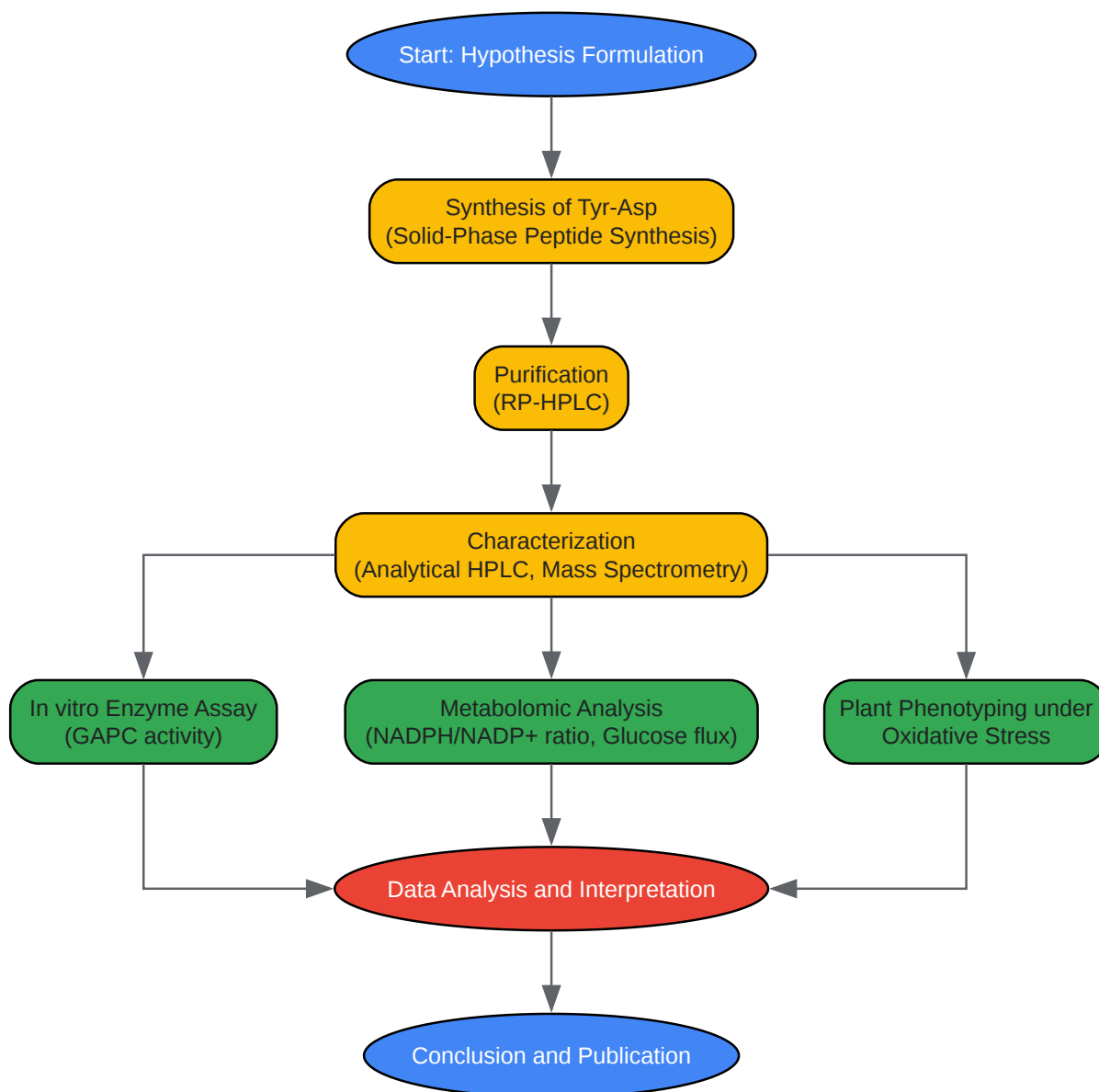


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Caption: Signaling pathway of **L-tyrosyl-L-aspartic acid** in plant stress response.

Experimental Workflow Diagram

The general workflow for investigating the effects of **L-tyrosyl-L-aspartic acid** is outlined below.



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Caption: General experimental workflow for studying **L-tyrosyl-L-aspartic acid**.

Conclusion

L-tyrosyl-L-aspartic acid is a dipeptide with defined chemical properties and significant, specific biological activity. Its role as a metabolic regulator in plants highlights the potential for developing novel strategies to enhance crop resilience to environmental stressors. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification,

and analysis of this and similar peptides. Further research into the precise molecular interactions and the broader physiological effects of **L-tyrosyl-L-aspartic acid** in various biological systems is warranted and holds promise for applications in agriculture and beyond.

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